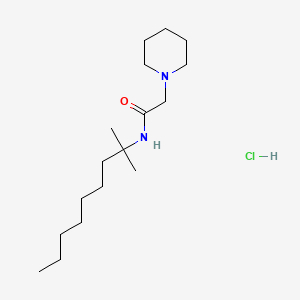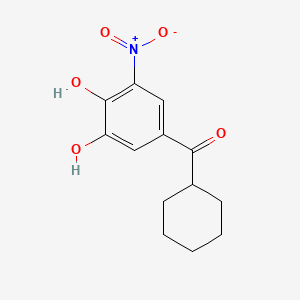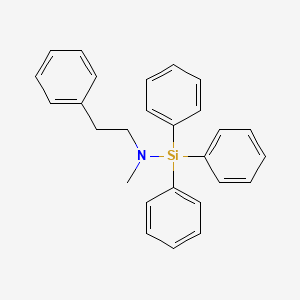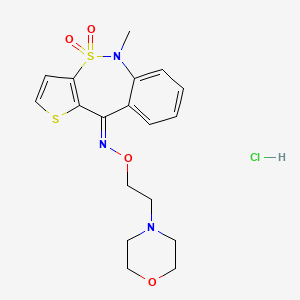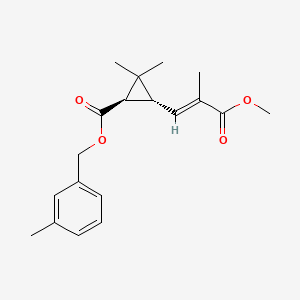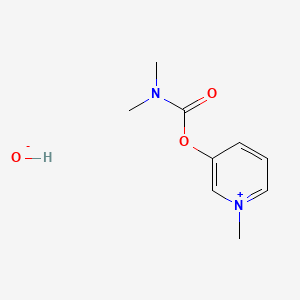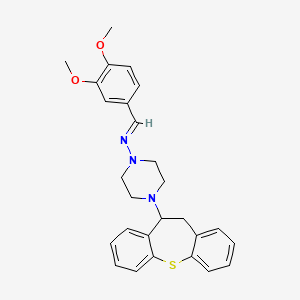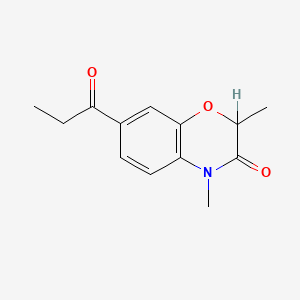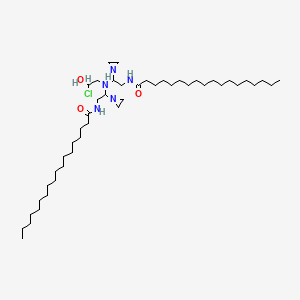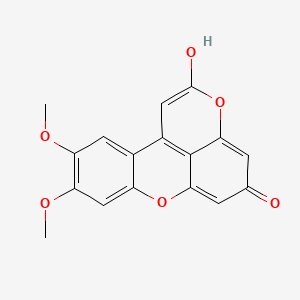
5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one is a complex organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
准备方法
The synthesis of xanthone derivatives, including 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, can be achieved through various synthetic routes. One common method involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach is the use of metal-catalyzed reactions, such as palladium or copper catalysis, to facilitate the formation of the xanthone core . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often employing microwave heating or other advanced techniques to reduce reaction times and improve efficiency .
化学反应分析
5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification of the compound . Major products formed from these reactions can include further functionalized xanthone derivatives with enhanced biological activities .
科学研究应用
This compound has significant scientific research applications across multiple fields. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules and studying reaction mechanisms . In biology and medicine, xanthone derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities . The unique structure of 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one makes it a promising candidate for drug development and other biomedical applications . Additionally, its potential use in industrial applications, such as in the development of new materials or as a catalyst in chemical processes, is also being explored .
作用机制
The mechanism of action of 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the xanthone core can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . These interactions can modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic research .
相似化合物的比较
Compared to other xanthone derivatives, 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one stands out due to its unique substitution pattern and the presence of both hydroxy and methoxy groups. Similar compounds include other hydroxy- and methoxy-substituted xanthones, such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and various azaxanthones . These compounds share some biological activities but differ in their specific interactions and efficacy, highlighting the importance of structural diversity in xanthone research .
属性
CAS 编号 |
87865-20-1 |
|---|---|
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC 名称 |
15-hydroxy-4,5-dimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12,15-heptaen-11-one |
InChI |
InChI=1S/C17H12O6/c1-20-12-5-9-10-6-16(19)23-15-4-8(18)3-14(17(10)15)22-11(9)7-13(12)21-2/h3-7,19H,1-2H3 |
InChI 键 |
KACSLTAWTBMNGH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC(=O)C=C4OC(=C3)O)O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




